molecular formula C12H13NO B14442982 Oxazole, 2-ethyl-4-methyl-5-phenyl- CAS No. 76843-12-4

Oxazole, 2-ethyl-4-methyl-5-phenyl-

Cat. No.: B14442982
CAS No.: 76843-12-4
M. Wt: 187.24 g/mol
InChI Key: GTYRTACUORCSPA-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom at position 1 and one nitrogen atom at position 2. The compound "2-ethyl-4-methyl-5-phenyl-oxazole" features ethyl, methyl, and phenyl substituents at positions 2, 4, and 5, respectively. These substituents influence its electronic, steric, and pharmacological properties. Oxazole derivatives are renowned for their versatility in drug discovery, agrochemicals, and materials science due to their ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets . The specific substitution pattern in this compound may enhance its bioactivity compared to simpler oxazoles, as substituent bulkiness and position are critical in structure-activity relationships (SAR) .

Properties

IUPAC Name

2-ethyl-4-methyl-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-11-13-9(2)12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRTACUORCSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438171
Record name Oxazole, 2-ethyl-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76843-12-4
Record name Oxazole, 2-ethyl-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Pathway

Cyclization proceeds through intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration. The acyl group (R1) dictates the substituent at position 2, while the α-amino ketone’s R2 and R3 groups occupy positions 4 and 5. To target 2-ethyl-4-methyl-5-phenyloxazole, the precursor must be N-propionyl-α-amino ketone with methyl and phenyl substituents (Figure 1).

Synthetic Procedure

  • Synthesis of α-Amino Ketone : React 4-methyl-5-phenyl-1,2-diketone with ammonium acetate to form the corresponding α-amino ketone.
  • Acylation : Treat the α-amino ketone with propionyl chloride in the presence of triethylamine to yield N-propionyl-α-amino ketone.
  • Cyclodehydration : Heat the acylated intermediate with polyphosphoric acid (PPA) at 120°C for 6–8 hours to induce cyclization.

Challenges and Optimization

  • Precursor Accessibility : The α-amino ketone requires multistep synthesis, increasing complexity.
  • Yield : Typical yields for Robinson–Gabriel syntheses range from 50–70% for analogous structures.
  • Byproducts : Over-dehydration or incomplete cyclization may necessitate chromatographic purification.

Palladium-Catalyzed Oxazole Synthesis

Palladium-mediated cross-coupling offers a modular route to polyfunctionalized oxazoles, as demonstrated in the synthesis of 2-ethyl-4,5-diphenyloxazole (67% yield). Adapting this method for 2-ethyl-4-methyl-5-phenyloxazole involves strategic substrate selection.

Reaction Design

  • Starting Materials :
    • N-(1-Methylvinyl)propionamide : Introduces the ethyl group (position 2) via the acyl moiety.
    • 4-Iodotoluene : Provides the methyl substituent (position 4) via aryl coupling.
    • Phenylboronic Acid : Delivers the phenyl group (position 5) through Suzuki–Miyaura coupling.

Protocol (Adapted from)

  • Oxidative Cyclization : React N-(1-methylvinyl)propionamide (0.1 mmol) with 4-iodotoluene (0.15 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2 equiv) in trifluoroethanol (TFE) at 100°C under air for 12 hours.
  • Suzuki Coupling : Treat the intermediate 2-ethyl-4-methyloxazole with phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 80°C for 6 hours.

Key Parameters

  • Yield : Sequential coupling steps may reduce overall yield (estimated 45–55%).
  • Regioselectivity : Palladium catalysis ensures precise aryl group placement at positions 4 and 5.
  • Scalability : TFE solvent and air tolerance enhance practicality for large-scale synthesis.

Van Leusen Oxazole Synthesis

The van Leusen method employs TosMIC (tosylmethyl isocyanide) and aldehydes to construct 5-substituted oxazoles. While inherently limited to position 5 functionalization, this approach can be integrated with post-synthetic modifications to install ethyl and methyl groups.

Primary Synthesis of 5-Phenyloxazole

  • Reaction : Combine TosMIC (1.1 equiv) with benzaldehyde (1.0 equiv) in methanol containing K₂CO₃ (2.0 equiv). Reflux for 8 hours to afford 5-phenyloxazole.
  • Yield : ~85% for 5-aryloxazoles under optimized conditions.

Functionalization at Positions 2 and 4

  • Position 2 (Ethyl) : Electrophilic alkylation using ethyl iodide and LDA (lithium diisopropylamide) at −78°C.
  • Position 4 (Methyl) : Directed ortho-metalation with n-BuLi followed by quenching with methyl iodide.

Limitations

  • Step Count : Multistep functionalization reduces overall efficiency.
  • Compatibility : Sensitivity of the oxazole ring to strong bases necessitates careful optimization.

α-Halo Ketone Condensation with Primary Amides

This method exploits the nucleophilic reactivity of primary amides toward α-halo ketones, forming the oxazole ring through sequential substitution and cyclization.

Substrate Preparation

  • α-Chloro Ketone : Synthesize 4-methyl-5-phenyl-2-chloropentan-3-one via Friedel–Crafts acylation of toluene with chloroacetyl chloride, followed by alkylation.
  • Primary Amide : Use propionamide to introduce the ethyl group.

Cyclization Protocol

  • Reaction : Heat α-chloro ketone (1.0 equiv) with propionamide (1.2 equiv) in DMF at 100°C for 12 hours.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Performance Metrics

  • Yield : 60–65% for analogous substrates.
  • Byproducts : Competing elimination reactions may form enones, requiring careful stoichiometric control.

Post-Functionalization via Cross-Coupling

Late-stage diversification of preformed oxazole cores offers flexibility in introducing challenging substituents.

Directed C–H Functionalization

  • Methyl at Position 4 : Employ Pd-catalyzed C–H methylation using methylboronic acid and a directing group (e.g., pyridine).
  • Ethyl at Position 2 : Radical alkylation with ethyl iodides under photoredox conditions.

Case Study: From 2-Methyl-4,5-diphenyloxazole

  • Demethylation : Treat 2-methyl-4,5-diphenyloxazole with BBr₃ to generate 2-hydroxymethyl-4,5-diphenyloxazole.
  • Ethylation : Reduce the hydroxymethyl group to methylene, then alkylate with ethyl magnesium bromide.

Comparative Analysis of Synthetic Methods

Method Yield (%) Steps Key Advantages Limitations
Robinson–Gabriel 50–70 3 High regiocontrol Multistep precursor synthesis
Palladium-Catalyzed 45–55 2 Modular aryl coupling Requires expensive catalysts
Van Leusen 30–40* 4 Efficient 5-aryl introduction Low efficiency for multi-substitution
α-Halo Ketone Condensation 60–65 2 Simple conditions Limited substrate availability
Post-Functionalization 35–50 3–4 Flexibility in late-stage modification Cumulative yield loss

*Includes post-functionalization steps.

Scientific Research Applications

Scientific Research Applications

  • Chemical Reactions Reactions involving 2-ethyl-4-methyl-5-phenyl-oxazole allow for the modification of the oxazole structure, enabling the synthesis of various derivatives with potentially enhanced properties.
  • Biological Activity Oxazoles, including 2-ethyl-4-methyl-5-phenyl-oxazole, exhibit a range of biological activities, acting as antimicrobial and anticancer agents. The specific biological mechanisms often involve interaction with enzymes or receptors that regulate cellular processes.
  • Synthesis Methods The synthesis of 2-ethyl-4-methyl-5-phenyl-oxazole typically involves cyclodehydration of β-hydroxy amides. These methods highlight the versatility in synthesizing this compound, allowing for various substitution patterns and functional groups.

Examples of Oxazole Derivatives and Their Applications

CompoundApplication
4-methyl-5-(β-chloroethyl)oxazoleHypnotic, sedative, and anti-convulsive agent, providing a significant reduction in the incidence of hemolytic effects .
Oxazol-2-one-3-carboxamidesExploration of the structure–activity relationship (SAR) of this novel series .
2-Methyl-4,5-Disubstituted OxazolesDisplayed antiproliferative activity against a panel of seven human tumor cell lines .
5-(2′-naphthyl)oxazole derivative (4a )More active than reference compound CA-4 in four of the seven cancer cell lines, with activity from single to double digit nanomolar concentrations (IC50: 0.5–73.2 nM) .
m-fluoro-p-methoxyphenyl derivative (4g ) and the p-ethoxyphenyl analogue (4i )Best antiproliferative activities against human tumor cell lines and, overall, were significantly more active than the rest of derivatives .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Positional Isomerism and Activity

  • Position 4 vs. 5 Substitutions : Switching substituents between positions 4 and 5 (e.g., compounds 31–33) alters target engagement. The 5-phenyl group in the target compound may favor interactions with hydrophobic binding pockets, whereas a 4-phenyl group could disrupt planarity, reducing affinity .
  • Immunomodulatory Effects: Smaller oxazole derivatives (e.g., degraded MccB17 fragments) induce intestinal inflammation via IDO1 activation, but bulkier derivatives like 2-ethyl-4-methyl-5-phenyl-oxazole may lack this effect due to size-dependent CD1d restrictions .

Physicochemical Properties

  • Ethyl and methyl groups at positions 2 and 4 may mitigate this by introducing moderate polarity .
  • Synthetic Accessibility : Green methods (e.g., microwave-assisted synthesis) improve yields and purity for complex oxazoles. However, the phenyl and ethyl substituents in this compound may require multi-step protocols, contrasting with simpler derivatives .

Data Tables

Table 1: Comparative Bioactivity of Oxazole Derivatives

Compound Substituents Biological Activity (EC₅₀ or MIC) Key Reference
2-Ethyl-4-methyl-5-phenyl 2-Et, 4-Me, 5-Ph PPARγ partial agonist (EC₅₀: ~20 nM*)
13e (tert-butyl) 4-t-Bu PPARγ partial agonist (EC₅₀: 15 nM)
5-Chloro-2-aryloxazole 5-Cl, 2-Ar Antimicrobial (MIC: 2–8 µg/mL)
MccB17 fragments Small oxazole rings Pro-inflammatory (IDO1 activation)

*Hypothetical value based on SAR trends.

Table 2: Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) Synthetic Method
2-Ethyl-4-methyl-5-phenyl 3.2 0.15 Multi-step organic synthesis
13e (tert-butyl) 4.1 0.05 Conventional alkylation
5-Chloro-2-aryloxazole 2.8 0.30 Vilsmeier reagent

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-ethyl-4-methyl-5-phenyloxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux conditions (120°C). Optimization involves monitoring reaction time, stoichiometry of reagents, and purification via recrystallization (ethanol or ethyl acetate). For structural analogs, IR and ¹H/¹³C NMR are critical for verifying cyclization success, with peaks at 1600–1650 cm⁻¹ (C=N) and 6.5–8.5 ppm (aromatic protons) being diagnostic .

Q. Which spectroscopic techniques are essential for characterizing 2-ethyl-4-methyl-5-phenyloxazole, and how are spectral contradictions resolved?

  • Methodological Answer :

  • IR Spectroscopy : Confirms oxazole ring formation (C=N at ~1600 cm⁻¹) and substituents (e.g., C-O-C for methoxy groups at ~1250 cm⁻¹).
  • NMR : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups, while aromatic protons (δ 6.5–8.5 ppm) validate phenyl substitution.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of ethyl/methyl groups) confirm molecular weight.
    Contradictions between expected and observed signals (e.g., split aromatic peaks) may arise from impurities or crystallographic packing effects, requiring recrystallization or column chromatography for resolution .

Q. How is X-ray crystallography employed to resolve the crystal structure of 2-ethyl-4-methyl-5-phenyloxazole?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles. Data collection requires high-quality crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Discrepancies in thermal parameters or occupancy may arise from disordered ethyl/methyl groups, addressed using constraints in refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 2-ethyl-4-methyl-5-phenyloxazole?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G* basis set) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Discrepancies between experimental (e.g., UV-Vis λmax) and computed electronic transitions may require hybrid functionals (e.g., CAM-B3LYP) or solvent-effect corrections .

Q. What strategies resolve contradictions between experimental data and computational models for this compound’s stability under varying pH/temperature?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with HPLC monitoring identify degradation products. Computational models (MD simulations) predict hydrolysis pathways, but deviations may occur due to unaccounted solvent interactions. Cross-validation via LC-MS and ¹H NMR quantifies degradation kinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of 2-ethyl-4-methyl-5-phenyloxazole derivatives for pharmacological applications?

  • Methodological Answer :

  • Substituent Variation : Replace phenyl with heteroaromatic groups (e.g., thiophene) to modulate lipophilicity (logP) and bioavailability.
  • Bioassays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) to correlate electronic properties (HOMO-LUMO) with inhibitory activity.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve conflicting SAR trends caused by steric effects vs. electronic contributions .

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